molecular formula C18H21NO B5884431 N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide

N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide

Cat. No. B5884431
M. Wt: 267.4 g/mol
InChI Key: XGROFQMYEXMCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA is a member of the acetamide family of compounds and is primarily used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has also been shown to inhibit the activity of certain signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to have analgesic effects in animal models of pain. Finally, N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to have anticancer effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide in lab experiments is its wide range of potential applications. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been used in studies investigating cancer, inflammation, and pain, among other areas. Additionally, N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide is relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to be toxic in some animal models, and care should be taken when handling and using this compound.

Future Directions

There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide and its potential applications in various disease states. Finally, more research is needed to investigate the safety and toxicity of N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide in animal models and humans.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzyl chloride with 2-methylbenzylamine in the presence of a base catalyst. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methylbenzylamine in the presence of a base catalyst.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and pain. N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been shown to have anti-inflammatory properties, and it has been used in studies investigating the role of inflammation in various disease states. Additionally, N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide has been used in studies investigating the mechanisms of cancer development and progression.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-9-7-11-18(15(13)3)19(16(4)20)12-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGROFQMYEXMCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC=CC=C2C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-(2-methylbenzyl)acetamide

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